molecular formula C14H20ClN3O4S B2357177 2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride CAS No. 1787962-53-1

2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride

Cat. No.: B2357177
CAS No.: 1787962-53-1
M. Wt: 361.84
InChI Key: BCMMFFBDHIKVEC-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride is a complex organic compound that features a nitrobenzenesulfonyl group attached to an octahydroisoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-nitrobenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the desired sulfonamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S.ClH/c15-14-3-1-2-10-8-16(9-13(10)14)22(20,21)12-6-4-11(5-7-12)17(18)19;/h4-7,10,13-14H,1-3,8-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMMFFBDHIKVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)N)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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